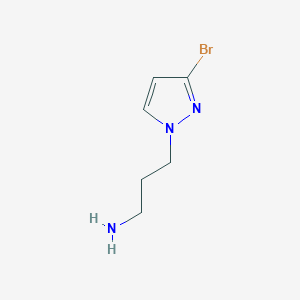
2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol
概要
説明
2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol: is an organic compound belonging to the class of alkylated phenols. This compound is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, and a prop-2-en-1-yl group at the 4 position on the phenol ring. It is a colorless solid that is primarily used as an antioxidant and stabilizer in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction conditions usually involve moderate temperatures and pressures to ensure selective ortho-alkylation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. The process involves continuous flow reactors and efficient separation techniques to maximize yield and purity. The use of strong Lewis acids as catalysts is crucial to achieve the desired selectivity and efficiency .
化学反応の分析
Types of Reactions: 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydroquinones.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used as an antioxidant in fuels, lubricants, and plastics to enhance stability and longevity.
作用機序
The primary mechanism of action of 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol is its antioxidant activity. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This process involves the formation of a stable phenoxyl radical, which is less reactive and does not propagate the chain reaction of oxidation. The molecular targets include reactive oxygen species and other free radicals that can cause cellular damage .
類似化合物との比較
2,6-Di-tert-butylphenol: Lacks the prop-2-en-1-yl group but shares similar antioxidant properties.
2,4-Di-tert-butylphenol: Has tert-butyl groups at different positions, affecting its reactivity and applications.
Butylated hydroxytoluene (BHT): A widely used antioxidant with similar structural features but different substituents.
Uniqueness: This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
特性
IUPAC Name |
2,6-ditert-butyl-4-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h8,10-11,18H,1,9H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDOURVJTJGZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448491 | |
| Record name | 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13677-69-5 | |
| Record name | 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047197.png)
![4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047199.png)






